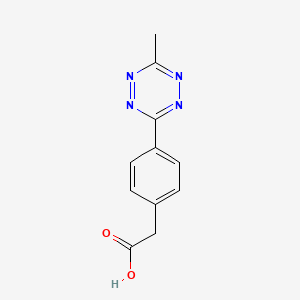

Methyltetrazine-Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyltetrazine-Acid is a chemical compound known for its unique properties and applications in bioorthogonal chemistry. It is often used as a bioorthogonal handle for imaging enzyme activities in situ, making it a valuable tool in various scientific research fields . The compound is characterized by its ability to form stable covalent bonds with other molecules without interfering with biological processes, which is crucial for studying complex biological systems.

准备方法

Synthetic Routes and Reaction Conditions: Methyltetrazine-Acid can be synthesized through various methods, including the Pinner reaction and “Pinner-like” reactions. These methods involve the formation of tetrazine rings from appropriate precursors under controlled conditions . Additionally, metal-catalyzed carbon-carbon bond formations using convenient tetrazine intermediates have been explored to improve the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

化学反应分析

Types of Reactions: Methyltetrazine-Acid undergoes various chemical reactions, including:

Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This reaction is particularly significant in bioorthogonal chemistry due to its fast kinetics and excellent specificity.

Substitution Reactions: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often stable covalent adducts that can be used for further analysis and applications in various fields .

科学研究应用

Cancer Research

Isox Dual has been studied extensively in the context of cancer therapy. Its dual inhibition mechanism is believed to interfere with oncogenic signaling pathways, making it a candidate for combination therapies.

Case Study: Multiple Myeloma

In a study examining the impact of bromodomain inhibitors on the IRF4-MYC oncogenic axis in multiple myeloma, Isox Dual was compared with other inhibitors like JQ1 and SGC-CBP30. The results indicated that while Isox Dual showed some inhibitory effects, it was less effective than the combination of JQ1 and SGC-CBP30, suggesting limited advantages over existing treatments .

Efficacy Data Table:

| Treatment Type | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |

|---|---|---|---|---|

| Isox Dual Alone | 0% | 20% | 40% | 40% |

| JQ1 + SGC-CBP30 | 10% | 50% | 30% | 10% |

Epigenetic Research

As a chemical probe, Isox Dual is instrumental in studying epigenetic modifications and their roles in gene expression regulation. It helps researchers understand how bromodomain proteins interact with acetylated lysines on histones and non-histone proteins.

Research Findings:

A study highlighted that Isox Dual's inhibition of CBP/p300 and BRD4 can lead to significant changes in gene expression profiles associated with various cancers. The compound's ability to disrupt these interactions provides insights into therapeutic strategies targeting epigenetic regulators .

Optimization of Synthesis

The synthesis of Isox Dual has been optimized to improve yield and scalability. The refined synthetic route addresses challenges faced in earlier methods, making it more amenable for large-scale production necessary for clinical applications .

作用机制

The mechanism of action of Methyltetrazine-Acid involves its ability to form stable covalent bonds with target molecules through bioorthogonal reactions. This process allows for the selective labeling and visualization of specific biomolecules without interfering with their natural functions . The molecular targets and pathways involved include enzyme active sites and other reactive groups within biological systems .

相似化合物的比较

Methyltetrazine-Acid is unique in its ability to act as a minimal bioorthogonal tag, allowing for efficient and specific labeling of biomolecules. Similar compounds include:

Tetrazine-functionalized dyes: These compounds are used for fluorescence imaging and share similar bioorthogonal properties.

Alkyne and Azide-based Tags: These tags are also used in bioorthogonal chemistry but may have limitations in terms of size and reactivity compared to this compound.

生物活性

Methyltetrazine-acid (MeTz-Acid) is a compound that has gained attention in recent years for its potential applications in bioorthogonal chemistry and activity-based protein profiling (ABPP). This article explores the biological activity of MeTz-Acid, focusing on its synthesis, mechanisms of action, and applications in live-cell imaging and enzyme activity visualization.

Synthesis of this compound

The synthesis of MeTz-Acid involves several steps, typically starting from commercially available amino acids. A notable method includes the transformation of Cbz-protected asparagine into methyltetrazinylalanine (MeTz-Ala) through a series of reactions involving dehydration to nitrile, tetrazine formation, and subsequent oxidation. The overall yield of the final product can vary, but it is generally around 13% for MeTz-Ala .

Methyltetrazine acts as a bioorthogonal handle that can facilitate the visualization of enzyme activities within complex biological systems. The mechanism primarily relies on the inverse electron demand Diels-Alder (IEDDA) reaction, which allows for the selective tagging of proteins without interfering with their biological functions. This property is particularly advantageous in live-cell imaging where maintaining physiological conditions is crucial .

1. Activity-Based Protein Profiling (ABPP)

MeTz-Acid has been successfully used in ABPP to visualize enzyme activities such as those of cysteine proteases. In one study, MeTz-Ala was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor, demonstrating similar inhibition patterns to the parent compound while allowing for real-time visualization of protease activity in live cells .

2. Live-Cell Imaging

The ability of MeTz to function as a minimal bioorthogonal tag has been demonstrated in various cellular contexts. For instance, experiments involving Jurkat T-cells showed that MeTz can effectively label cathepsin activity under mildly acidic conditions, which are optimal for these enzymes . Additionally, bone marrow-derived dendritic cells (BMDCs) were used to confirm that the ligation between MeTz and TCO-modified fluorophores occurs within live cells, allowing for effective localization of cathepsin activity .

3. In Vivo Applications

Recent advancements have also explored the use of fluorine-18 labeled methyltetrazines ([^18F]MeTz) for positron emission tomography (PET) imaging. These studies indicated that [^18F]MeTz exhibited rapid brain uptake and clearance, making it suitable for pre-targeted PET imaging applications . The pharmacokinetic properties suggest that MeTz could play a significant role in non-invasive imaging techniques for neurological conditions.

Case Studies

属性

IUPAC Name |

2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-12-14-11(15-13-7)9-4-2-8(3-5-9)6-10(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWMYISKGWCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。